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molecular formula C12H8FNO3 B6300106 6-(5-Fluoro-2-hydroxyphenyl)nicotinic acid CAS No. 1202050-20-1

6-(5-Fluoro-2-hydroxyphenyl)nicotinic acid

Cat. No. B6300106
M. Wt: 233.19 g/mol
InChI Key: MZBLSKOTRMDMLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07902373B2

Procedure details

methyl 6-(5-fluoro-2-hydroxyphenyl)nicotinate (1.47 g, 6.0 mmol) was dissolved in MeOH (35 ml) and cooled to 0° C. Lithium hydroxide (0.71 g, 30.0 mmol) was then added and the mixture stirred at 0° C. for 0.5 h. The mixture was then allowed to warm to room temperature. Additional lithium hydroxide (0.43 g, 18.0 mmol) was added and the allowed to stir at room temperature for 72 h. The mixture was then concentrated in vacuo and the resulting yellow solid dissolved in water (150 ml). Acidified to pH 1 by addition of 1 N aqueous HCl and the resulting precipitate was filtered and washed with 0.5 M aqueous HCl to afford the title compound as a yellow powder (1.15 g) (72%). 1H NMR (400 MHz, DMSO-d6) □ ppm 9.11 (1H, s), 8.42-8.28 (2H, m) 7.94-7.84 (1H, m), 7.26-7.15 (1H, m), 7.02-6.92 (1H, m). LRMS: ES m/z 234 [M+H]+.
Name
methyl 6-(5-fluoro-2-hydroxyphenyl)nicotinate
Quantity
1.47 g
Type
reactant
Reaction Step One
Name
Quantity
35 mL
Type
solvent
Reaction Step One
Quantity
0.71 g
Type
reactant
Reaction Step Two
Quantity
0.43 g
Type
reactant
Reaction Step Three
Yield
72%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[CH:4][C:5]([OH:18])=[C:6]([C:8]2[CH:17]=[CH:16][C:11]([C:12]([O:14]C)=[O:13])=[CH:10][N:9]=2)[CH:7]=1.[OH-].[Li+]>CO>[F:1][C:2]1[CH:3]=[CH:4][C:5]([OH:18])=[C:6]([C:8]2[CH:17]=[CH:16][C:11]([C:12]([OH:14])=[O:13])=[CH:10][N:9]=2)[CH:7]=1 |f:1.2|

Inputs

Step One
Name
methyl 6-(5-fluoro-2-hydroxyphenyl)nicotinate
Quantity
1.47 g
Type
reactant
Smiles
FC=1C=CC(=C(C1)C1=NC=C(C(=O)OC)C=C1)O
Name
Quantity
35 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0.71 g
Type
reactant
Smiles
[OH-].[Li+]
Step Three
Name
Quantity
0.43 g
Type
reactant
Smiles
[OH-].[Li+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the mixture stirred at 0° C. for 0.5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature
STIRRING
Type
STIRRING
Details
to stir at room temperature for 72 h
Duration
72 h
CONCENTRATION
Type
CONCENTRATION
Details
The mixture was then concentrated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
the resulting yellow solid dissolved in water (150 ml)
ADDITION
Type
ADDITION
Details
Acidified to pH 1 by addition of 1 N aqueous HCl
FILTRATION
Type
FILTRATION
Details
the resulting precipitate was filtered
WASH
Type
WASH
Details
washed with 0.5 M aqueous HCl

Outcomes

Product
Details
Reaction Time
0.5 h
Name
Type
product
Smiles
FC=1C=CC(=C(C1)C1=NC=C(C(=O)O)C=C1)O
Measurements
Type Value Analysis
AMOUNT: MASS 1.15 g
YIELD: PERCENTYIELD 72%
YIELD: CALCULATEDPERCENTYIELD 82.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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